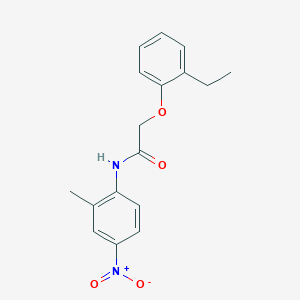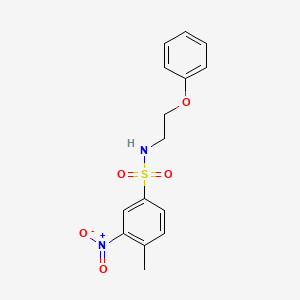![molecular formula C15H20LiNO4 B5123125 lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate](/img/structure/B5123125.png)
lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate, also known as LiMBP, is a lithium salt compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 leads to increased levels of beta-catenin, a protein that regulates gene expression and neuronal survival. lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate also regulates the activity of various neurotransmitters, including serotonin, dopamine, and glutamate.
Biochemical and Physiological Effects:
lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate has been shown to have various biochemical and physiological effects, including increased neuronal survival and differentiation, regulation of neurotransmitter activity, and inhibition of GSK-3. It has also been shown to regulate the levels of various proteins involved in neuronal function and survival, including Bcl-2 and Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate has several advantages for lab experiments, including its ability to promote neuronal survival and differentiation, its regulation of neurotransmitter activity, and its inhibition of GSK-3. However, lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
Future research on lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate should focus on its potential therapeutic applications in various neurological and psychiatric disorders, including bipolar disorder, depression, and Alzheimer's disease. Research should also focus on identifying the optimal dosage and administration route for lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate and on developing more efficient synthesis methods for the compound. Additionally, research should investigate the potential side effects and toxicity of lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate at high concentrations.
Métodos De Síntesis
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate can be synthesized by reacting 3-amino-1-propanol with 4-(3-methylbutoxy)benzoyl chloride in the presence of lithium hydroxide. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including bipolar disorder, depression, and Alzheimer's disease. Research has shown that lithium 3-{[4-(3-methylbutoxy)benzoyl]amino}propanoate has neuroprotective effects and can promote neuronal survival and differentiation.
Propiedades
IUPAC Name |
lithium;3-[[4-(3-methylbutoxy)benzoyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.Li/c1-11(2)8-10-20-13-5-3-12(4-6-13)15(19)16-9-7-14(17)18;/h3-6,11H,7-10H2,1-2H3,(H,16,19)(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOSTSLECRNFQS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)CCOC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20LiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5343061 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-isopropylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5123054.png)
![1-(2,4-dichlorophenyl)-3-[(3,5-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5123055.png)
![2-iodo-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123061.png)

![1-(2-hydroxy-6-methoxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5123082.png)
![3-allyl-5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5123083.png)

![1-allyl-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123092.png)
![4-(4-ethylphenyl)-2-[2-nitro-5-(1-piperidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5123097.png)
![6-methyl-5-{5-[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5123099.png)
![((2S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5123105.png)
![ethyl 2-(acetylamino)-6-bromo-7-[3-(cyclohexylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B5123111.png)
![3-(3,4-difluorophenyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5123133.png)
